N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, commonly referred to as Suc-Ala-Ala-Pro-Phe-pNA, is a synthetic peptide substrate specifically designed for biochemical assays. This compound is particularly valuable in the study of serine proteases, which are enzymes that play crucial roles in various biological processes by cleaving peptide bonds. The structure of Suc-Ala-Ala-Pro-Phe-pNA includes an N-terminal succinyl group and a C-terminal p-nitroanilide moiety, which provides chromogenic properties that allow for colorimetric detection upon enzymatic cleavage. This feature makes it an essential tool in enzyme kinetics and activity assays, enabling researchers to quantify enzyme activity through the release of p-nitroaniline, a yellow chromophore detectable at 405 nm .
Suc-Ala-Ala-Pro-Phe-pNA is synthesized through solid-phase peptide synthesis techniques, a method that allows for the sequential addition of amino acids to form peptides. This compound is commercially available from various suppliers, including Sigma-Aldrich and Bachem, and is used extensively in research settings focused on protease activity .
The synthesis of Suc-Ala-Ala-Pro-Phe-pNA typically employs solid-phase peptide synthesis. This method involves the following steps:
This method ensures high purity and yield of the final product, which is crucial for its application in biochemical assays .
Suc-Ala-Ala-Pro-Phe-pNA consists of a sequence of four amino acids (two alanines, one proline, and one phenylalanine) with specific functional groups that enhance its biochemical properties:
The primary chemical reaction involving Suc-Ala-Ala-Pro-Phe-pNA is hydrolysis catalyzed by serine proteases such as chymotrypsin. The reaction can be summarized as follows:
Upon cleavage, p-nitroaniline is released, resulting in a measurable increase in absorbance at 405 nm . This reaction allows for quantitative assessment of enzyme activity.
The enzymatic cleavage mechanism involves:
The mechanism by which Suc-Ala-Ala-Pro-Phe-pNA functions as a substrate involves several key steps:
This process allows researchers to study enzyme kinetics and evaluate inhibitor effects on protease activity .
The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined through experiments using this substrate, providing insights into enzyme efficiency and specificity .
Suc-Ala-Ala-Pro-Phe-pNA has several significant scientific applications:
Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a chromogenic substrate extensively employed in protease research due to its robust spectroscopic properties and specific cleavage characteristics. This compound enables real-time quantification of enzymatic activity through the release of yellow p-nitroaniline (λmax = 405 nm) upon hydrolysis. Its molecular structure features a succinyl-blocked N-terminus, a tetra-peptide sequence (Ala-Ala-Pro-Phe), and a p-nitroaniline leaving group, making it particularly suitable for studying serine proteases and isomerases [1] [3].
The substrate’s kinetic parameters reveal remarkable variability across enzyme systems, reflecting active-site architecture and catalytic mechanisms. For human pancreatic elastase, Suc-AAPF-pNA exhibits a Km of 60 µM, indicating high binding affinity, while for Bacillus clausii GMBE 22 alkaline protease (AP22), the Km drops to 0.347 mM with a catalytic efficiency (kcat) of 1,141 min⁻¹ [4] [5]. Chymotrypsin hydrolyzes this substrate with intermediate affinity (Km = 1.7 mM), as observed in cathepsin G studies [2] [6]. These disparities underscore how the same substrate can elucidate subtle differences in enzyme mechanistics.
Table 1: Kinetic Parameters of Suc-AAPF-pNA Hydrolysis by Various Enzymes
| Enzyme | Km (mM) | kcat (min⁻¹) | Optimal pH |
|---|---|---|---|
| Human Pancreatic Elastase | 0.060 | Not Reported | 8.0–8.5 |
| B. clausii AP22 Protease | 0.347 | 1,141 | 12.0 |
| Cathepsin G | 1.70 | Not Reported | 7.5–8.0 |
| Chymotrypsin | 1.70 | Not Reported | 8.0–9.0 |
In neutrophils, Suc-AAPF-pNA serves as a critical tool for differentiating free and membrane-bound cathepsin G activity. Cleavage occurs at the Phe-pNA bond, releasing p-nitroaniline proportionally to enzyme concentration. This reaction has revealed that membrane-bound cathepsin G exhibits ≈40% lower activity than its free form, suggesting regulatory roles for subcellular localization in immune responses [2] [6]. The substrate’s specificity avoids interference from neutrophil elastase, making it ideal for in situ studies of inflammatory processes where cathepsin G mediates tissue remodeling and pathogen defense [1] [6].
Suc-AAPF-pNA demonstrates superior specificity for chymotrypsin-like proteases compared to analogous pNA substrates. Its P1 Phe residue is indispensable for elastase/chymotrypsin recognition, while the Pro at P2 enhances resistance to dipeptidyl peptidases. Unlike substrates with Val or Leu at P1 (e.g., Suc-AAPV-pNA for elastase), Suc-AAPF-pNA’s aromatic Phe side chain fits the hydrophobic S1 pocket of chymotrypsin, reducing cross-reactivity with trypsin-like enzymes [4] [7]. Additionally, the Ala-Ala sequence at P3–P4 optimizes solubility and minimizes steric hindrance, a limitation observed in bulkier substrates like Suc-AAFP-pNA [3] [7].
Km variability across enzymes (0.06–1.7 mM) arises from molecular interactions beyond the scissile bond:
Table 2: Structural Factors Influencing Suc-AAPF-pNA’s Km Variability
| Structural Element | Role in Km Determination | Example |
|---|---|---|
| P1 Phe Residue | Binds S1 pocket; hydrophobicity enhances affinity | High affinity in chymotrypsin (Km=1.7 mM) |
| P2 Pro Residue | Rigid conformation optimizes positioning for catalysis | Critical for elastase (Km=60 µM) |
| P3 Ala Residue | Small size allows deeper active-site penetration | Enhances affinity in subtilisins |
| Succinyl Cap | Blocks non-specific N-terminal cleavage; enhances solubility | Prevents aminopeptidase interference |
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